

A Comparative Analysis of LY465608 in Preclinical Models of Metabolic and Cardiovascular Disease

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Compound of Interest		
Compound Name:	LY465608	
Cat. No.:	B1675702	Get Quote

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A comprehensive evaluation of the dual PPAR-α/γ agonist **LY465608** demonstrates promising efficacy in preclinical models of insulin resistance, type 2 diabetes, and atherosclerosis. This guide provides a detailed comparison of **LY465608** with other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

LY465608 is a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPAR- α) and gamma (PPAR- γ), nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism. By activating both isoforms, **LY465608** offers a multi-faceted approach to treating complex metabolic disorders. This document summarizes key preclinical findings, comparing the efficacy of **LY465608** with established therapies such as the PPAR- γ agonist rosiglitazone and the PPAR- γ agonist fenofibrate.

Efficacy in Models of Type 2 Diabetes

The Zucker diabetic fatty (ZDF) rat is a well-established model of insulin resistance and type 2 diabetes. In this model, **LY465608** has demonstrated significant improvements in glycemic control.

Table 1: Comparative Efficacy in Zucker Diabetic Fatty (ZDF) Rats



Compound	Dose	Key Findings
LY465608	3.8 mg/kg/day	ED50 for glucose normalization.
Rosiglitazone	3 mg/kg/day	Reduced blood levels of glucose, triglycerides, and free fatty acids.[1] Maintained β-cell mass.[2]
Rosiglitazone	10 μmol/kg/day	Prevented the onset of hyperglycemia.[3] Maintained normoglycemia over 27 weeks. [3]

Efficacy in Models of Atherosclerosis

The apolipoprotein E (apoE) knockout mouse is a widely used model for studying atherosclerosis. In these mice, **LY465608** has shown a significant reduction in the development of atherosclerotic lesions.

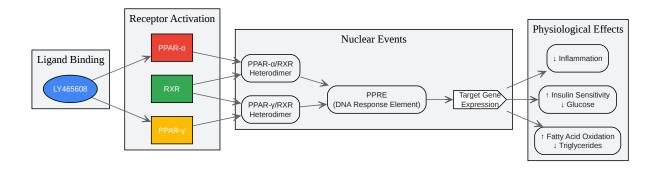
Table 2: Comparative Efficacy in Apolipoprotein E (apoE) Knockout and Similar Mouse Models

Compound	Animal Model	Key Findings
LY465608 (PPAR-α/γ coagonist)	apoE knockout	32.4% reduction in atherosclerotic lesion area.
PPAR-γ agonist	apoE knockout	17.9% reduction in atherosclerotic lesion area.
Fenofibrate	apoE*3Leiden	Additively reduced atherosclerotic lesion area, number, and severity compared to cholesterollowering alone.[4]

Signaling Pathways and Experimental Workflows



The therapeutic effects of **LY465608** are mediated through the activation of PPAR- α and PPAR- γ , leading to the regulation of target genes involved in glucose and lipid metabolism.

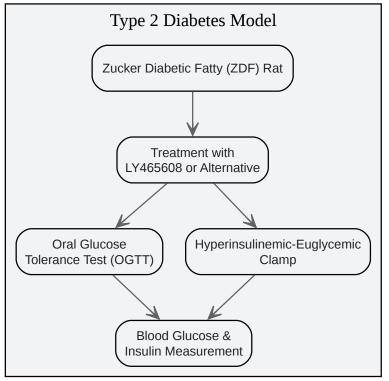


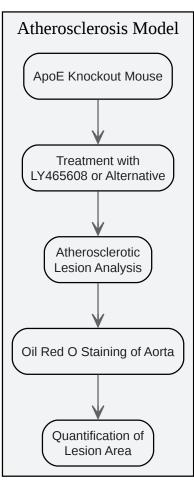
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Caption: LY465608 signaling pathway.

The validation of **LY465608**'s efficacy relies on established experimental models and procedures.







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References

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